molecular formula C18H17N3O2 B12414482 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one

3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one

Cat. No.: B12414482
M. Wt: 307.3 g/mol
InChI Key: YTISYWXNCFXKDO-UHFFFAOYSA-N
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Description

3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one is a complex organic compound with a unique structure that includes a pyridazinone core and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one typically involves the condensation of 4-methoxybenzaldehyde with 4-aminobenzohydrazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 3-[4-[(4-hydroxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one.

    Reduction: Formation of 3-[4-[(4-methoxyphenyl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one is unique due to its pyridazinone core, which imparts specific chemical and biological properties. This core structure allows for a range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C18H17N3O2/c1-23-16-8-2-13(3-9-16)12-19-15-6-4-14(5-7-15)17-10-11-18(22)21-20-17/h2-9,12H,10-11H2,1H3,(H,21,22)

InChI Key

YTISYWXNCFXKDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NNC(=O)CC3

Origin of Product

United States

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